2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide
Description
This compound belongs to the pyridazinone class of heterocyclic molecules, characterized by a six-membered ring containing two nitrogen atoms. Its structure includes a 4-fluorophenyl group at position 3 of the pyridazinone core and an acetamide moiety linked to an indol-5-yl group.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c21-15-3-1-13(2-4-15)18-7-8-20(27)25(24-18)12-19(26)23-16-5-6-17-14(11-16)9-10-22-17/h1-11,22H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVDXONAXNMBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazinone ring followed by the introduction of the indole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyridazinone Derivatives with Fluorophenyl Substitutions
| Compound Name | Key Structural Features | Biological Activity | References |
|---|---|---|---|
| 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide | Pyridazinone core, 4-fluorophenyl at position 3, indol-5-yl acetamide | Potential HDAC inhibition; anti-cancer activity (hypothesized) | |
| 2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide | Pyridazinone core, 4-fluorophenyl at position 3, o-tolyl acetamide | HDAC inhibition demonstrated in preliminary studies; anti-tumor effects observed in vitro | |
| N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Pyridazinone core, 4-fluorophenyl at position 3, chloro-methylphenyl acetamide | Enhanced metabolic stability due to chloro substituent; under investigation for kinase inhibition |
Key Observations :
- The 4-fluorophenyl moiety is conserved across these compounds, suggesting its critical role in maintaining electronic interactions with biological targets .
Pyridazinone Derivatives with Varying Core Substitutions
Key Observations :
- Replacement of 4-fluorophenyl with 3-methoxyphenyl diminishes HDAC inhibitory activity, likely due to reduced electron-withdrawing effects and altered steric interactions .
- Indol-5-yl vs. indol-4-yl positioning impacts spatial orientation in binding pockets, with the 5-substituted indole showing higher compatibility with HDAC active sites .
Pyridazinone Derivatives with Varied Acetamide Linkages
| Compound Name | Key Structural Features | Biological Activity | References |
|---|---|---|---|
| N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide | Pyrimidine core (vs. pyridazinone), hydroxyethyl and ethoxyphenyl groups | Broader kinase inhibition profile; hydroxyethyl improves aqueous solubility | |
| N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide | Pyrimidine core, bromo-methylphenyl acetamide, cyano group | Potent cytotoxicity in cancer cell lines; bromo substituent enhances halogen bonding |
Key Observations :
- Pyrimidine-based analogs (e.g., pyrimidin-1(6H)-yl) exhibit divergent biological activities compared to pyridazinone derivatives, likely due to differences in ring electronics and hydrogen-bonding capabilities .
Research Findings and Mechanistic Insights
- HDAC Inhibition: Compounds with the 4-fluorophenyl-pyridazinone scaffold show promising HDAC inhibitory activity, with the target compound’s indol-5-yl group hypothesized to mimic lysine residues in HDAC substrates .
- Solubility and Bioavailability : Methoxy and hydroxyethyl substituents (e.g., in ) improve solubility but may reduce membrane permeability compared to halogenated analogs like the target compound .
Biological Activity
The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide, known for its complex structure involving a pyridazinone core and multiple aromatic rings, has garnered attention in the field of medicinal chemistry. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H13FN4O2
- Molecular Weight : 380.4 g/mol
- CAS Number : 922994-01-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in critical biological pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : By binding to certain receptors, it can alter signaling pathways that regulate cellular functions.
- Gene Expression Regulation : It may influence the transcription of genes associated with disease processes, including cancer.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds derived from the pyridazinone scaffold. For instance, compounds featuring fluorinated phenyl groups have shown enhanced metabolic stability and selective inhibition of histone deacetylases (HDACs), which are crucial in cancer progression.
| Compound | IC50 (μM) | Target | Notes |
|---|---|---|---|
| FNA | 1.30 | HepG2 (liver cancer) | Strong antiproliferative activity |
| SAHA | 17.25 | HepG2 (liver cancer) | Less potent than FNA |
In a xenograft model study, FNA demonstrated a tumor growth inhibition (TGI) of 48.89%, suggesting that similar derivatives may also exhibit significant anticancer effects through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Compounds with similar structural features have been investigated for their antimicrobial properties. The presence of the pyridazinone core combined with fluorinated aromatic groups enhances their reactivity and potential efficacy against various pathogens.
Study 1: In Vitro Antiproliferative Activity
A study conducted on a series of pyridazinone derivatives showed that compounds with fluorinated phenyl groups exhibited potent antiproliferative activities against multiple tumor cell lines including lung, colon, and breast cancers. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Study 2: Synergistic Effects with Other Anticancer Drugs
In combination studies, compounds similar to 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide were found to enhance the efficacy of standard chemotherapeutics like taxol and camptothecin. For instance, when combined with 0.5 μM of FNA, the antiproliferative ability was significantly improved, indicating potential for use in combination therapy .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Range | Key Evidence |
|---|---|---|---|
| Pyridazinone Formation | Hydrazine + diketone, HCl, reflux | 60-75% | |
| Amidation | EDCI/HOBt, DMF, RT | 50-65% | |
| Fluorophenyl Attachment | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 70-85% |
Basic: What analytical techniques are used to confirm its structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm proton environments and carbon frameworks (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm; pyridazinone carbonyl at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 407.14 g/mol) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at 1660–1680 cm⁻¹ for pyridazinone and acetamide) .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns, UV detection at 254 nm) .
Basic: What biological activities have been reported for this compound?
Answer:
- Anticancer Activity : Inhibits histone deacetylases (HDACs) with IC₅₀ values <1 μM in leukemia cell lines, linked to fluorophenyl and indole motifs enhancing target binding .
- Anti-inflammatory Effects : Suppresses COX-2 and TNF-α in macrophage models (EC₅₀ = 2.5 μM), attributed to pyridazinone-mediated enzyme inhibition .
- Neuroprotective Potential : Modulates GABA receptors in rodent seizure models, reducing convulsions by 60% at 10 mg/kg .
Advanced: How can synthetic protocols be optimized for improved scalability and yield?
Answer:
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
- Catalyst Screening : Test Pd-Xantphos complexes for fluorophenyl coupling to reduce catalyst loading (from 5 mol% to 1 mol%) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., amidation from 12h to 2h) while maintaining yields >70% .
- Workflow Automation : Use continuous-flow reactors for pyridazinone core synthesis to minimize batch variability .
Advanced: What experimental strategies are used to elucidate its mechanism of action?
Answer:
- Target Identification :
- SPR Biosensing : Screen against HDAC isoforms (e.g., HDAC6 Kd = 120 nM) .
- Kinase Profiling : Use broad-spectrum kinase assays (e.g., Eurofins Pan-Kinase Panel) to exclude off-target effects .
- Pathway Analysis :
- RNA-Seq : Compare gene expression in treated vs. untreated cancer cells (e.g., downregulation of MYC and BCL2) .
- Metabolomics : Track ATP/NAD+ depletion via LC-MS to confirm HDAC-mediated metabolic disruption .
Advanced: How do structural modifications influence bioactivity? (SAR Studies)
Answer:
Table 2: Substituent Effects on HDAC Inhibition
| Substituent | HDAC6 IC₅₀ (μM) | Key Structural Insight | Evidence |
|---|---|---|---|
| 4-Fluorophenyl (Parent) | 0.8 | Optimal hydrophobic interaction | |
| 4-Chlorophenyl | 1.2 | Increased steric hindrance | |
| 4-Methoxyphenyl | 3.5 | Reduced binding due to polarity | |
| Indol-5-yl vs. Indol-3-yl | 0.8 vs. 2.1 | Positional sensitivity for HDAC6 |
Q. Methodological Recommendations :
- Synthesize analogs via parallel synthesis (e.g., 24-well plates) .
- Prioritize fluorinated and electron-withdrawing groups for HDAC affinity .
- Use molecular docking (AutoDock Vina) to predict binding poses before synthesis .
Advanced: How are contradictions in biological data resolved across studies?
Answer:
- Dose-Response Reconciliation : Compare EC₅₀ values under standardized conditions (e.g., serum-free media vs. 10% FBS) .
- Cell Line Validation : Replicate assays in multiple lines (e.g., MCF-7, HeLa, and primary cells) to rule out lineage-specific effects .
- Meta-Analysis : Pool data from >3 independent studies using random-effects models to assess reproducibility .
Advanced: What in vivo models are appropriate for preclinical testing?
Answer:
- Cancer Xenografts : Nude mice with HT-29 colon tumors (oral dosing at 20 mg/kg, 3x/week) .
- Neuroinflammation : LPS-induced encephalopathy in Sprague-Dawley rats (IV administration, 5 mg/kg) .
- Toxicity Screening : Zebrafish embryos for acute toxicity (LC₅₀ > 100 μM) before rodent studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
